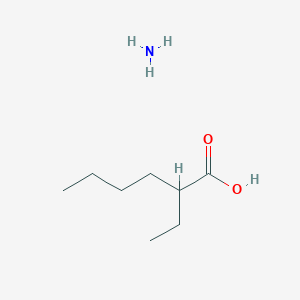
Ammonium 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 2-ethylhexanoate is a useful research compound. Its molecular formula is C8H19NO2 and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Ammonium 2-ethylhexanoate is an ammonium salt derived from 2-ethylhexanoic acid. Its molecular formula is C8H15NO2, and it typically appears as a colorless to pale yellow liquid. The compound exhibits amphiphilic characteristics, making it suitable for various applications in both organic and aqueous environments.
Scientific Research Applications
-
Catalysis in Organic Synthesis
- This compound serves as an effective catalyst in organic reactions, particularly in the synthesis of esters and amides. Its ability to facilitate these reactions stems from its ionic nature, which enhances the nucleophilicity of reactants.
- Case Study: In a study examining the synthesis of biodiesel, this compound was used as a catalyst for transesterification reactions, leading to higher conversion rates compared to traditional catalysts .
-
Polymerization Processes
- It acts as an initiator or catalyst in various polymerization reactions, including the production of polyurethanes and other polymer-based materials. The compound's ability to stabilize free radicals makes it valuable in controlling polymer molecular weight and distribution.
- Case Study: Research demonstrated that using this compound in the synthesis of polyurethane foams resulted in improved mechanical properties and thermal stability .
-
Stabilizer in Coatings and Paints
- This compound is employed as a stabilizer and drying agent in paints and coatings. It enhances the film formation process, ensuring uniform application and durability.
- Case Study: A comparative analysis showed that coatings formulated with this compound exhibited faster drying times and better adhesion properties than those without it .
-
Biological Applications
- The compound has been explored for its antimicrobial properties, making it useful in preserving food products and animal feeds by inhibiting microbial growth.
- Case Study: A study on food preservation indicated that this compound effectively reduced spoilage organisms in meat products, extending shelf life without compromising quality .
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Catalyzes ester and amide formation | Increased reaction rates |
| Polymerization | Initiator for polyurethane production | Enhanced mechanical properties |
| Coatings and Paints | Stabilizer and drying agent | Improved drying time and adhesion |
| Food Preservation | Antimicrobial agent | Extended shelf life for perishable goods |
Propiedades
Número CAS |
15590-60-0 |
|---|---|
Fórmula molecular |
C8H19NO2 |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
azane;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.H3N/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);1H3 |
Clave InChI |
JQQFHYGWOCWHFI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)O.N |
SMILES canónico |
CCCCC(CC)C(=O)O.N |
Key on ui other cas no. |
15590-60-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















